N-(3-chloro-4-fluorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide is a synthetic organic compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide typically involves the following steps:
Formation of the triazine ring: This can be achieved by reacting a suitable nitrile with hydrazine hydrate under reflux conditions to form the triazine core.
Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst such as aluminum chloride.
Substitution with the chloro-fluoro phenyl group: This step involves the nucleophilic substitution reaction of the triazine core with 3-chloro-4-fluoroaniline under basic conditions.
Acetylation: The final step is the acetylation of the resulting intermediate with acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Agricultural Chemistry: The compound is explored as a potential herbicide or pesticide due to its ability to disrupt essential biological pathways in pests.
Materials Science: It is investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as kinases and proteases, which are involved in critical cellular processes.
Pathways Involved: It interferes with signaling pathways that regulate cell growth, apoptosis, and metabolism, leading to the inhibition of cancer cell proliferation or pest survival.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-2-(3-oxo-5-methyl-1,2,4-triazin-2(3H)-yl)acetamide
- N-(3-chloro-4-fluorophenyl)-2-(3-oxo-5-ethyl-1,2,4-triazin-2(3H)-yl)acetamide
- N-(3-chloro-4-fluorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propionamide
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. Its chloro and fluoro substituents enhance its reactivity and specificity towards molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H12ClFN4O2 |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2-yl)acetamide |
InChI |
InChI=1S/C17H12ClFN4O2/c18-13-8-12(6-7-14(13)19)21-16(24)10-23-17(25)22-15(9-20-23)11-4-2-1-3-5-11/h1-9H,10H2,(H,21,24) |
InChI Key |
XTIIIXJMZAUDCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(N=C2)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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